molecular formula C8H15NO2 B140767 Tranexamic acid CAS No. 1197-17-7

Tranexamic acid

Cat. No.: B140767
CAS No.: 1197-17-7
M. Wt: 157.21 g/mol
InChI Key: GYDJEQRTZSCIOI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tranexamic acid (TXA) is a synthetic derivative of the amino acid lysine . The primary target of TXA is plasminogen , a protein that plays a crucial role in the fibrinolysis process . By binding to plasminogen, TXA prevents its conversion to plasmin, an enzyme responsible for the breakdown of fibrin clots .

Mode of Action

TXA acts as a lysine mimetic . It binds to the lysine receptor sites on plasminogen, thereby preventing the activation of plasminogen to plasmin . This action inhibits fibrinolysis, the process that leads to the dissolution of blood clots . At higher concentrations, TXA behaves as a noncompetitive inhibitor of plasmin .

Biochemical Pathways

The primary biochemical pathway affected by TXA is the fibrinolytic pathway . By inhibiting the conversion of plasminogen to plasmin, TXA prevents the degradation of fibrin, a protein that forms the structural framework for blood clots . This action stabilizes the fibrin matrix structure, reducing or preventing hemorrhage .

Pharmacokinetics

The pharmacokinetics of TXA involve its absorption, distribution, metabolism, and excretion (ADME). The bioavailability of TXA is approximately 34% . It has an elimination half-life of about 3.1 hours , indicating that it is relatively quickly removed from the body. The initial volume of distribution of TXA is 0.18 L/kg, and its steady-state volume of distribution is 0.39 L/kg . These properties influence the drug’s bioavailability and its therapeutic effectiveness.

Result of Action

The primary result of TXA’s action is the reduction or prevention of hemorrhage . By inhibiting fibrinolysis, TXA helps to stabilize blood clots and prevent excessive bleeding. This makes it useful in a variety of clinical situations where bleeding is a concern, such as surgery, trauma, heavy menstrual bleeding, and certain hereditary disorders .

Biochemical Analysis

Biochemical Properties

Tranexamic acid serves as an antifibrinolytic by reversibly binding four to five lysine receptor sites on plasminogen . This decreases the conversion of plasminogen to plasmin, preventing fibrin degradation and preserving the framework of fibrin’s matrix structure . This compound has roughly eight times the antifibrinolytic activity of an older analogue, ε-aminocaproic acid . It also directly inhibits the activity of plasmin with weak potency .

Cellular Effects

This compound has been reported to significantly reduce post-surgical infection rates in patients after cardiac surgery unrelated to its haemostatic effects . It has been found to decrease the risk of death due to any cause in people who have significant bleeding due to trauma . It also has been observed to have anti-inflammatory effects .

Molecular Mechanism

This compound competitively and reversibly inhibits the activation of plasminogen to plasmin . At much higher concentrations, it behaves as a noncompetitive inhibitor of plasmin . This compound binds more strongly than aminocaproic acid to both the strong and weak receptor sites of the plasminogen molecule in a ratio corresponding to the difference in potency between the compounds .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. For instance, it has been found that the administration of this compound improved clot strength and decreased fibrinolysis in blood samples from healthy dogs in an in vitro hyperfibrinolysis model .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a study involving dogs, it was found that maximum plasma this compound concentrations were dose-dependent .

Metabolic Pathways

This compound metabolism is poorly characterized but does not appear to be a significant means of drug elimination . Approximately 1% and 0.5% of an orally administered dose are excreted as a dicarboxylic acid and acetylated metabolite, respectively .

Transport and Distribution

The initial volume of distribution of this compound is 0.18 L/kg and its steady-state volume of distribution is 0.39 L/kg . This compound distributes into cerebrospinal fluid and the aqueous humor of the eye at concentrations approximately 1/10th of typical plasma concentrations .

Chemical Reactions Analysis

Types of Reactions

Tranexamic acid primarily undergoes substitution reactions due to the presence of the amino and carboxyl groups. It can also participate in hydrogenation reactions to convert its precursor compounds into the final product .

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include sulfuric acid, hydrogen gas, and various catalysts such as palladium or platinum . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity.

Major Products Formed

The major product formed from the synthesis of this compound is the trans-4-aminomethylcyclohexanecarboxylic acid, which is the active form of the compound .

Comparison with Similar Compounds

Tranexamic acid is often compared to ε-aminocaproic acid, another antifibrinolytic agent. While both compounds inhibit fibrinolysis, this compound is approximately ten times more potent than ε-aminocaproic acid . Other similar compounds include aminomethylbenzoic acid and 1,4-cyclohexanedicarboxylic acid diester, which are used as precursors in the synthesis of this compound .

Conclusion

This compound is a versatile and potent antifibrinolytic agent with a wide range of applications in medicine, biology, chemistry, and industry. Its unique mechanism of action and high potency make it a valuable compound for preventing and treating excessive blood loss in various medical conditions.

Properties

IUPAC Name

4-(aminomethyl)cyclohexane-1-carboxylic acid
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InChI

InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

GYDJEQRTZSCIOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
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DSSTOX Substance ID

DTXSID3045350, DTXSID50904827
Record name Tranexamic acid
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Molecular Weight

157.21 g/mol
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Mechanism of Action

Tranexamic acid competitively and reversibly inhibits the activation of plasminogen via binding at several distinct sites, including four or five low-affinity sites and one high-affinity site, the latter of which is involved in its binding to fibrin. The binding of plasminogen to fibrin induces fibrinolysis - by occupying the necessary binding sites tranexamic acid prevents this dissolution of fibrin, thereby stabilizing the clot and preventing hemorrhage.
Record name Tranexamic acid
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CAS No.

701-54-2, 1197-17-7, 1197-18-8
Record name 4-(Aminomethyl)cyclohexanecarboxylic acid
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Record name Cyclohexanecarboxylic acid, 4-(aminomethyl)-
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Melting Point

>300 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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